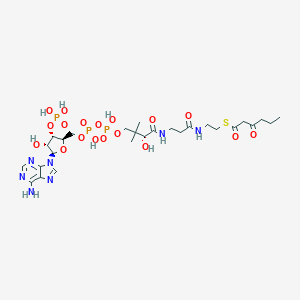
Triglycerid
Übersicht
Beschreibung
Synthesis Analysis
TAG synthesis involves several enzymatic reactions. A key mechanism for TAG synthesis, found in both yeast and plants, is through the action of phospholipid:diacylglycerol acyltransferase (PDAT), which catalyzes the acyl-CoA-independent formation of TAG using phospholipids as acyl donors and diacylglycerol (DAG) as the acceptor. This pathway, which varies among species in terms of enzyme specificity, highlights the diversity of TAG biosynthesis mechanisms beyond the traditional acyl-CoA-dependent pathways (Dahlqvist et al., 2000). Additionally, the cloning of diacylglycerol acyltransferase (DGAT), responsible for the final step in TAG synthesis, has further elucidated the molecular processes involved in TAG metabolism (Farese et al., 2000).
Molecular Structure Analysis
The molecular structure of TAGs is characterized by a glycerol backbone esterified with three fatty acid molecules. The structure can vary widely depending on the nature of the fatty acids involved. For instance, the single crystal structure of a mixed-chain triacylglycerol, 1,2-dipalmitoyl-3-acetyl-sn-glycerol, provides insights into the specific conformation and packing of TAG molecules, which can significantly influence their physical and chemical properties (Goto et al., 1992).
Chemical Reactions and Properties
TAGs undergo various chemical reactions, including hydrolysis, which breaks them down into glycerol and three fatty acids, a reaction catalyzed by lipases. This process is critical for mobilizing stored energy from fat. Enzymatic synthesis of TAGs, such as the reaction catalyzed by PDAT, and the use of immobilized enzyme systems for on-line water removal during TAG synthesis are examples of the chemical processes involved in TAG biosynthesis and modification (Padt et al., 1993).
Physical Properties Analysis
The physical properties of TAGs, such as melting point, solubility, and crystalline structure, are determined by the nature of the fatty acids. For example, saturated fats tend to be solid at room temperature, while unsaturated fats are typically liquid. The structural analysis of TAGs, as demonstrated by the crystal structure of 1,2-dipalmitoyl-3-acetyl-sn-glycerol, provides insights into their packing and interaction behaviors, which are crucial for understanding their functionality in food and biological systems.
Chemical Properties Analysis
The chemical properties of TAGs, including their reactivity and stability, are influenced by the degree of unsaturation of the fatty acids. Unsaturated TAGs are more prone to oxidation, which can lead to rancidity. TAGs can also undergo transesterification, a reaction used in the production of biodiesel. The enzymatic synthesis of TAGs highlights the specificity and efficiency of biological pathways in assembling these molecules with precise control over their fatty acid composition (Weiss et al., 1956).
Wissenschaftliche Forschungsanwendungen
Emulgierung in der Wirkstoffabgabe
Triglycerid wird als Emulgator bei der Herstellung von Öl-in-Wasser-Emulsionen (O/W) zur Kapselung von Arzneimitteln verwendet. So wurde es beispielsweise zur Kapselung von Curcumin verwendet, einem Chemotherapeutikum mit schlechter Wasserlöslichkeit und Bioverfügbarkeit . Die durch Hochdruckhomogenisierung hergestellte Emulsion zeigte eine bemerkenswerte Stabilität und einen effektiven Schutz von Curcumin während der simulierten gastrointestinalen Verdauung .
Anwendungen in der Lebensmittelindustrie
In der Lebensmittelindustrie wird this compound im Umesterungsprozess verwendet, um die physikalisch-chemischen Eigenschaften von Produkten auf Basis von Speisefetten zu modifizieren . Dieses Verfahren hat an Popularität gewonnen, da es eine gesündere Alternative zur teilweisen Hydrierung darstellt, die mit gesundheitlichen Problemen in Verbindung gebracht wurde .
Anwendungen in der Biosensorik
Verbindungen auf Triglyceridbasis haben sich in Biosensoranwendungen als vielversprechend erwiesen . Beispielsweise kann der Proteinkomplex aus Biotin und Streptavidin, der in vielen Biosensoranwendungen weit verbreitet ist, in this compound-basierte Tröpfchen eingetaucht werden .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Recent advances in human genetics, together with a large body of epidemiologic, preclinical, and clinical trial results, provide strong support for a causal association between triglycerides (TG), TG-rich lipoproteins (TRL), and TRL remnants, and increased risk of myocardial infarction, ischaemic stroke, and aortic valve stenosis . This has led to increasing recognition of the relationship between “residual” cardiovascular risk and other non-LDL-C lipid parameters, most notably triglycerides (TG) especially among optimally statin-treated patients .
Eigenschaften
IUPAC Name |
3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNTUZCMJBTHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(COCC(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56090-54-1, 20411-31-8 | |
| Record name | Polyglycerin-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triglycerol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)









